N-(2-benzyl-3,3,3-trifluoropropyl)-4-methoxyazepane-1-carboxamide
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Overview
Description
N-(2-benzyl-3,3,3-trifluoropropyl)-4-methoxyazepane-1-carboxamide is a synthetic organic compound characterized by the presence of a trifluoropropyl group, a benzyl group, and a methoxyazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzyl-3,3,3-trifluoropropyl)-4-methoxyazepane-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Trifluoropropyl Intermediate: The trifluoropropyl group can be introduced using trifluoroiodomethane (CF3I) in the presence of a base such as triethylamine (Et3N) and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere with molecular sieves to remove water.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.
Azepane Ring Formation: The azepane ring is formed through a cyclization reaction involving the appropriate amine and carboxylic acid derivatives.
Methoxylation: The methoxy group is introduced via a methylation reaction using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzyl-3,3,3-trifluoropropyl)-4-methoxyazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Benzyl halides in the presence of a base, methyl iodide with K2CO3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or methoxy derivatives.
Scientific Research Applications
N-(2-benzyl-3,3,3-trifluoropropyl)-4-methoxyazepane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties such as hydrophobicity or fluorophilicity.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-benzyl-3,3,3-trifluoropropyl)-4-methoxyazepane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target protein. The benzyl and methoxy groups contribute to the overall molecular stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzyl-3,3,3-trifluoropropyl)-5-methoxy-1,3-dihydroisoindole-2-carboxamide
- N-(2-benzyl-3,3,3-trifluoropropyl)-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide
Uniqueness
N-(2-benzyl-3,3,3-trifluoropropyl)-4-methoxyazepane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoropropyl group enhances its lipophilicity and metabolic stability, while the azepane ring provides a rigid scaffold that can interact with biological targets in a specific manner.
Properties
IUPAC Name |
N-(2-benzyl-3,3,3-trifluoropropyl)-4-methoxyazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c1-25-16-8-5-10-23(11-9-16)17(24)22-13-15(18(19,20)21)12-14-6-3-2-4-7-14/h2-4,6-7,15-16H,5,8-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDPJTXLLMCSRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(CC1)C(=O)NCC(CC2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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